4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Overview
Description
4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a methanesulfonyl group and a cyclopenta[c]pyrazol moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide core allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one: This compound shares the cyclopenta[c]pyrazol moiety but lacks the methanesulfonyl and benzamide groups.
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of the methanesulfonyl group.
Uniqueness
4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity and potential for forming various derivatives, while the benzamide core provides a versatile platform for further modifications.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-14(12-4-3-5-13(12)17-18)16-15(19)10-6-8-11(9-7-10)22(2,20)21/h6-9H,3-5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZMJUBKCATFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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